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molecular formula C9H8O2 B3333289 1-(4-Hydroxyphenyl)prop-2-en-1-one CAS No. 95605-38-2

1-(4-Hydroxyphenyl)prop-2-en-1-one

Cat. No. B3333289
M. Wt: 148.16 g/mol
InChI Key: NKPPNPJUBLEKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404664B2

Procedure details

The mixture of 4-hydroxyacetophenone (2.719 g, 20 mmol), paraformaldehyde (2.702 g, 90 mmol) and N-methylanilinium trifluoroacetate (6.603 g, 30 mmol) in 20 mL of anhydrous THF was refluxed for 3.5 h and cooled to room temperature. To the red solution was added 60 mL of diethyl ether and the mixture was vigorously stirred for 15 min. The resultant yellow solution was decanted and residual brown-red sticky mud was repeatedly extracted with 50 mL portions of diethyl ether until it turned into yellow solid. The combined organic extracts were washed with half saturated sodium bicarbonate solution (2×) and the aqueous wash was extracted with ether (2×). The combined organic layers were dried over anhydrous sodium sulfate prior to concentration. Flash chromatography on silica gel with 5:1 hexanes/ethyl acetate as the eluent afforded product 27 (1.21 g, 41%) as a pale yellow solid. 1H NMR (400 MHz, CDCl3): δ 5.89 (dd, J=1.8, 10.6 Hz, 1H), 5.91 (s, 1H), 6.43 (dd, J=1.6, 16.9 Hz, 1H), 6.92 (d, J=8.4 Hz, 2H), 7.17 (dd, J=10.6, 17.2 Hz, 1H), 7.93 (d, J=8.4 Hz, 2H).
Quantity
2.719 g
Type
reactant
Reaction Step One
Quantity
2.702 g
Type
reactant
Reaction Step One
Quantity
6.603 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)=[O:3].C=O.F[C:14](F)(F)C([O-])=O.C[NH2+]C1C=CC=CC=1.C(OCC)C>C1COCC1>[OH:10][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH:1]=[CH2:14])=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.719 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Name
Quantity
2.702 g
Type
reactant
Smiles
C=O
Name
Quantity
6.603 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.C[NH2+]C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3.5 h
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The resultant yellow solution was decanted
EXTRACTION
Type
EXTRACTION
Details
residual brown-red sticky mud was repeatedly extracted with 50 mL portions of diethyl ether until it
WASH
Type
WASH
Details
The combined organic extracts were washed with half saturated sodium bicarbonate solution (2×)
WASH
Type
WASH
Details
the aqueous wash
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
to concentration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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